(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one
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Description
The exploration of synthetic thiazole derivatives, including thiazolidinones, has been a focus of medicinal chemistry due to their promising pharmacological activities. While specific literature on "(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one" is scarce, related compounds have been synthesized and studied for their structural, chemical, and potential biological properties.
Synthesis Analysis
Synthesis of thiazolidinone derivatives often involves condensation reactions between thiazole-containing compounds and various aldehydes or ketones. In a closely related study, Patel et al. (2012) described the synthesis of 5-arylidine-2-(3, 4, 5-trimethoxyphenyl)-3-(4-phenylthiazol-2-yl)thiazolidin-4-one derivatives through reactions involving amino-thiazole, trimethoxybenzaldehyde, and mercaptoacetic acid, highlighting a method that could be adaptable for the synthesis of the target compound (Patel & Patel, 2012).
Scientific Research Applications
Molecular Structure and Properties
A thorough investigation of the molecular structure and properties of a related compound, 5-(4-propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1Hpyrazol-1-yl]-1,3-thiazol-4(5H)-one, was conducted. This involved studying its electronic properties and vibrational spectra. The compound's molecular-orbital interaction and structure were analyzed using density functional theory (DFT). Furthermore, its chemical reactivity, electron density interactions, and potential energy distributions were examined using various topological methods. Molecular docking studies also explored the compound's interactions with Pim-1 kinase cancer proteins (Shanmugapriya et al., 2022).
Antimicrobial and Antitumor Activities
Some thiazole derivatives have been synthesized and found to possess notable antimicrobial activity against various bacterial and fungal strains. Specifically, electron-donating groups like hydroxyl and amino substituted derivatives exhibited significant antimicrobial activity. Additionally, these derivatives have demonstrated potential as anticancer agents, with several compounds showing moderate to excellent activity against multiple cancer cell lines (Chawla, 2016).
Pesticidal Activities
4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine and its derivatives were synthesized and evaluated for pesticidal activities against mosquito larvae and phytopathogenic fungus. One specific compound, VIII-6, showed potent antifungal activity, indicating that thiazole derivatives could be valuable in controlling mosquito larvae and plant diseases (Choi et al., 2015).
Cerebral Protective Agents
Research into novel 4-arylazole derivatives, which include thiazole, revealed that certain compounds demonstrated significant anti-anoxic activity in mice. These compounds also showed effectiveness in anti-lipid peroxidation assays and in inhibiting arachidonate-induced cerebral edema in rats. This indicates the potential of these compounds as cerebral protective agents (Ohkubo et al., 1995).
properties
IUPAC Name |
(5E)-2-(4-phenylpiperazin-1-yl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-18-15-20(30-3)19(29-2)13-16(18)14-21-22(27)24-23(31-21)26-11-9-25(10-12-26)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKDNGDRZKLCT-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one |
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